MC-VC-PABC-amide-PEG1-CH2-CC-885 is a specialized compound used primarily in the field of biochemistry and pharmaceuticals, particularly for the synthesis of antibody-drug conjugates (ADCs). This compound acts as a linker that facilitates the attachment of therapeutic agents to antibodies, enhancing the targeted delivery of drugs to specific cells, notably cancer cells. The compound is classified as a neoDegrader, which indicates its role in promoting the degradation of target proteins through the ubiquitin-proteasome pathway.
The compound is derived from the conjugation of several chemical entities, including the GSPT1 degrader/molecular glue CC-885 and various linkers. Its structure and functionality are designed to optimize its efficacy in therapeutic applications, particularly in oncology.
MC-VC-PABC-amide-PEG1-CH2-CC-885 falls under the category of non-cleavable linkers used in ADCs. These linkers are crucial for maintaining the stability of the drug-conjugate until it reaches its target site.
The synthesis of MC-VC-PABC-amide-PEG1-CH2-CC-885 involves multiple steps that include:
The molecular formula of MC-VC-PABC-amide-PEG1-CH2-CC-885 is , indicating a complex structure with multiple functional groups that facilitate its interaction with biological molecules.
The molecular weight of this compound is approximately 1318.64 g/mol. Its structural complexity includes various segments that contribute to its function as a linker in ADCs.
MC-VC-PABC-amide-PEG1-CH2-CC-885 participates in several chemical reactions:
The reactions typically require specific conditions such as pH adjustments, temperature control, and sometimes catalysts to facilitate efficient coupling between the linker and antibody.
MC-VC-PABC-amide-PEG1-CH2-CC-885 exerts its effects by:
This mechanism is particularly valuable in cancer therapy, where targeting and degrading oncogenic proteins can inhibit tumor growth.
Although detailed physical properties such as density or boiling point are not widely available for MC-VC-PABC-amide-PEG1-CH2-CC-885, its molecular structure suggests it is likely soluble in organic solvents commonly used in biochemical applications.
The chemical stability of this compound under physiological conditions is essential for its application in drug delivery systems. It must remain intact until it reaches its target site to ensure effective drug release.
MC-VC-PABC-amide-PEG1-CH2-CC-885 has significant applications in scientific research and medicine:
Targeted protein degradation has emerged as a transformative therapeutic strategy, overcoming limitations of traditional occupancy-based inhibitors. Proteolysis-Targeting Chimeras (PROTACs) pioneered this field by utilizing heterobifunctional molecules to recruit E3 ubiquitin ligases to target proteins, inducing their ubiquitination and proteasomal degradation . While PROTACs achieve catalytic degradation, their cellular uptake and tissue selectivity remain constrained. This spurred the development of Antibody-neoDegrader Conjugates (AnDCs), which combine the precision of antibody-mediated targeting with the efficiency of intracellular protein degraders. AnDCs employ monoclonal antibodies to deliver neoDegrader payloads specifically to antigen-expressing cells, minimizing off-tissue effects and enabling degradation of intracellular targets previously considered "undruggable" [7]. The linker technology connecting these components is critical, requiring plasma stability during circulation and efficient payload release upon internalization. Protease-cleavable linkers (e.g., Valine-Citrulline dipeptides) have proven essential for enabling spatial control over degrader activation [7].
MC-VC-PABC-amide-PEG1-CH2-CC-885 (CAS: 2722697-82-5) represents a structurally optimized neoDegrader-linker conjugate engineered for AnDC applications. Its molecular architecture integrates three functional domains:
This conjugate (Molecular Formula: C~55~H~68~ClN~11~O~13~; Molecular Weight: 1126.65 g/mol) serves as a modular building block for AnDC synthesis. It is designed for site-specific conjugation to antibodies targeting tumor-associated antigens like CD56 (neural cell adhesion molecule), achieving a drug-to-antibody ratio (DAR) of 3.7 when linked to anti-CD56 antibodies [1]. Preclinical studies demonstrate its versatility in conjugating with clinically validated antibodies including Daratumumab (anti-CD38), Trastuzumab (anti-HER2), and Belantamab (anti-BCMA) to generate target-specific AnDCs [1] [3].
Table 1: Structural Components and Functions of MC-VC-PABC-amide-PEG1-CH2-CC-885
| Component | Chemical Structure | Function |
|---|---|---|
| CC-885 | GSPT1-binding molecular glue | Recruits cereblon E3 ligase to ubiquitinate GSPT1 |
| MC-VC-PABC-amide linker | Valine-Citrulline dipeptide + PABC spacer | Cathepsin B cleavage site; enables lysosome-specific payload release |
| PEG1 | Ethylene glycol unit | Enhances solubility and reduces conjugate aggregation |
Table 2: Comparison of Protein Degradation Agents
| Compound | Target | Linker Type | Application |
|---|---|---|---|
| CC-885 | GSPT1 | None | Molecular glue standalone |
| MC-VC-PABC-amide-PEG1-CH2-CC-885 | GSPT1 | Protease-cleavable | AnDC payload |
| E3 Ligase Ligand 40 | VHL | Non-cleavable | PROTAC intermediate |
GSPT1 is a clinically validated oncology target due to its essential role in translation termination and ribosome recycling. Cancer cells exhibit heightened sensitivity to GSPT1 degradation compared to normal cells, particularly those dependent on oncogenic translation programs. Traditional GSPT1 inhibitors suffer from narrow therapeutic indices due to on-target toxicity in proliferating healthy tissues. CC-885-based degraders circumvent this by inducing rapid, sustained GSPT1 depletion via the ubiquitin-proteasome system, triggering irreversible cell cycle arrest and apoptosis in malignant cells [1] [4].
MC-VC-PABC-amide-PEG1-CH2-CC-885 addresses key delivery challenges for GSPT1 degraders:
Table 3: Cancer Types with Demonstrated GSPT1 Dependency
| Cancer Type | Molecular Context | Therapeutic Vulnerability |
|---|---|---|
| Acute Myeloid Leukemia | RAS/MAPK pathway mutations | High GSPT1 turnover rate |
| Multiple Myeloma | CD56 overexpression | Ribosome biogenesis addiction |
| Gastric Carcinoma | MYC amplification | Increased translational load |
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: